[(2,6-Dimethylphenyl)carbamoyl]formic acid

Catalog No.
S648328
CAS No.
2903-48-2
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,6-Dimethylphenyl)carbamoyl]formic acid

CAS Number

2903-48-2

Product Name

[(2,6-Dimethylphenyl)carbamoyl]formic acid

IUPAC Name

2-(2,6-dimethylanilino)-2-oxoacetic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)

InChI Key

JFTAPSBIODPQJN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)O

Synonyms

2-(2,6-dimethylphenylamino)-2-oxoacetic acid

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)O

[(2,6-Dimethylphenyl)carbamoyl]formic acid is a carboxylic acid derivative characterized by its unique structure, which includes a formyl group attached to a carbamoyl moiety and a 2,6-dimethylphenyl ring. The molecular formula for this compound is C10H11NO3C_{10}H_{11}NO_3, with a molar mass of approximately 193.2 g/mol. This compound exhibits properties typical of both carboxylic acids and amides, making it versatile in various chemical applications .

, notably as a ligand in transition metal-catalyzed coupling reactions such as:

  • Buchwald-Hartwig Cross Coupling
  • Suzuki-Miyaura Coupling
  • Stille Coupling
  • Sonogashira Coupling
  • Negishi Coupling
  • Hiyama Coupling
  • Heck Reaction

These reactions often yield improved selectivity and efficiency due to the compound's ability to stabilize metal catalysts. A representative reaction involving [(2,6-Dimethylphenyl)carbamoyl]formic acid can be summarized as follows:

[(2,6-Dimethylphenyl)carbamoyl]formic\acid+H_2O\rightarrow HCOOH+2,6-Dimethylaniline

This reaction highlights the compound's potential in hydrolysis processes.

While specific biological activities of [(2,6-Dimethylphenyl)carbamoyl]formic acid are not extensively documented, its structural components suggest potential interactions with biological systems. Compounds with similar structures often exhibit antimicrobial or anti-inflammatory properties. Further research is needed to elucidate any specific biological effects associated with this compound .

Synthesis of [(2,6-Dimethylphenyl)carbamoyl]formic acid can be achieved through various methods. One common approach involves the reaction of 2,6-dimethylaniline with formic acid under controlled conditions. Other synthetic routes may include:

  • Direct acylation of 2,6-dimethylaniline with formyl chloride.
  • Carbamate formation followed by hydrolysis to yield the carboxylic acid derivative.

The choice of method often depends on the desired purity and yield of the final product .

[(2,6-Dimethylphenyl)carbamoyl]formic acid finds applications primarily in organic synthesis as a reagent or catalyst. Its role as a ligand in metal-catalyzed reactions enhances the efficiency and selectivity of these processes. Additionally, it can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its functional groups that can participate in further chemical transformations .

Several compounds share structural similarities with [(2,6-Dimethylphenyl)carbamoyl]formic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,6-Dimethylanilino(oxo)acetic acidC_{10}H_{11}NO_3Contains similar amine and carbonyl functionalities
2-Methylanilino(oxo)acetic acidC_{9}H_{11}NO_3Lacks one methyl group compared to the target compound
N,N-DimethylformamideC_{3}H_{7}NOA solvent and reagent but lacks the phenyl ring structure
BenzamideC_{7}H_{7}NOSimpler structure without carboxylic functionality

The unique combination of the dimethylphenyl group and the carbamoyl-formic acid structure distinguishes [(2,6-Dimethylphenyl)carbamoyl]formic acid from these compounds, potentially offering enhanced reactivity and selectivity in synthetic applications .

XLogP3

1

UNII

J7KKT84Z1Z

Wikipedia

N-(2,6-dimethylphenyl)oxamic acid

Dates

Modify: 2023-08-15

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